molecular formula C17H9ClN4O4 B1673313 HLI98C CAS No. 317326-90-2

HLI98C

Cat. No.: B1673313
CAS No.: 317326-90-2
M. Wt: 368.7 g/mol
InChI Key: BRCGPVHRBGGGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HLI98C is a small molecule inhibitor known for its role in inhibiting ubiquitin ligase activity, specifically targeting the HDM2 enzyme. This compound has garnered significant attention due to its ability to stabilize and activate the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis .

Chemical Reactions Analysis

Types of Reactions: HLI98C primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical properties. It also participates in oxidation and reduction reactions, which are essential for its activation and deactivation in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that retain the core structure but exhibit different biological activities. These derivatives are crucial for studying the compound’s mechanism of action and potential therapeutic applications .

Properties

CAS No.

317326-90-2

Molecular Formula

C17H9ClN4O4

Molecular Weight

368.7 g/mol

IUPAC Name

10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24)

InChI Key

BRCGPVHRBGGGPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O

Appearance

Solid powder

Key on ui other cas no.

317326-90-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HLI98C;  HLI-98C;  HLI 98C.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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